Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate
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Overview
Description
Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate: is a fluorinated organic compound with the molecular formula C9H15FO3 and a molecular weight of 190.21 g/mol . This compound is characterized by its clear, colorless liquid form and is used in various advanced research and synthesis projects due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate typically involves the reaction of ethyl acetate with 3-fluorotetrahydro-2H-pyran-4-yl. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate can be compared with other similar compounds such as:
Ethyl 2-(3-Chlorotetrahydro-2H-Pyran-4-Yl)Acetate: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 2-(3-Bromotetrahydro-2H-Pyran-4-Yl)Acetate: Contains a bromine atom, which affects its chemical behavior and applications.
Ethyl 2-(3-Iodotetrahydro-2H-Pyran-4-Yl)Acetate:
This compound stands out due to the unique properties imparted by the fluorine atom, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-fluorooxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(11)5-7-3-4-12-6-8(7)10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPJUWZBXCTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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